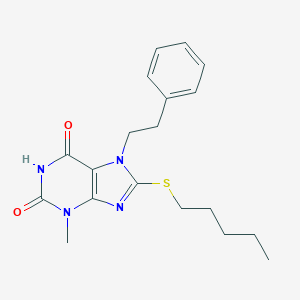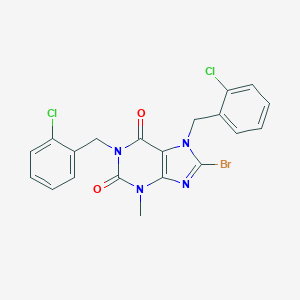
4,4'-diphenyl-2',3-biquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-diphenyl-2’,3-biquinolin-2(1H)-one is a complex organic compound with a unique structure that includes two quinoline rings and two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-diphenyl-2’,3-biquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with benzaldehyde derivatives under acidic or basic conditions to form the quinoline ring system. Subsequent steps may involve cyclization and oxidation reactions to achieve the final biquinolinone structure.
Industrial Production Methods
Industrial production of 4,4’-diphenyl-2’,3-biquinolin-2(1H)-one may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-diphenyl-2’,3-biquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline rings to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and substituted phenyl or quinoline compounds.
Wissenschaftliche Forschungsanwendungen
4,4’-diphenyl-2’,3-biquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 4,4’-diphenyl-2’,3-biquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to intercalate into DNA, disrupting replication and transcription processes. In materials science, its electronic properties are exploited in the design of organic semiconductors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-diphenyl-2,3’-biquinolin-2’-ol
- 4,4’-diphenyl-2,3’-biquinolin-2’-amine
Uniqueness
4,4’-diphenyl-2’,3-biquinolin-2(1H)-one is unique due to its specific arrangement of quinoline and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C30H20N2O |
|---|---|
Molekulargewicht |
424.5g/mol |
IUPAC-Name |
4-phenyl-3-(4-phenylquinolin-2-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C30H20N2O/c33-30-29(28(21-13-5-2-6-14-21)23-16-8-10-18-26(23)32-30)27-19-24(20-11-3-1-4-12-20)22-15-7-9-17-25(22)31-27/h1-19H,(H,32,33) |
InChI-Schlüssel |
RALLAEDSTHXJMM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=C(C5=CC=CC=C5NC4=O)C6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=C(C5=CC=CC=C5NC4=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



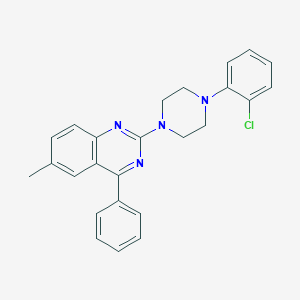
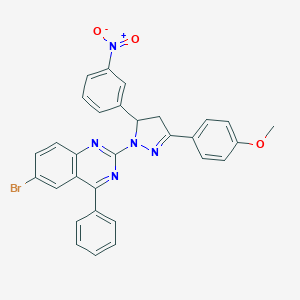
![2-((4-bromophenyl){5-hydroxy-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazol-4-yl}methyl)malononitrile](/img/structure/B406177.png)
![4-nitro-2-{5-phenyl-4-[3-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B406178.png)
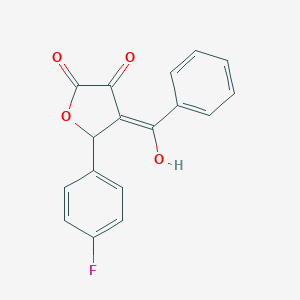
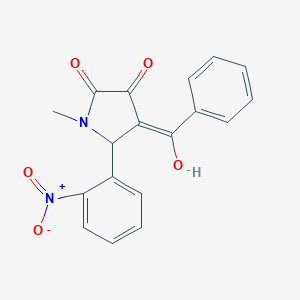
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406184.png)


